Cas no 2227642-52-4 (methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate)

methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate structure
2227642-52-4 structure
Product Name:methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate
CAS No:2227642-52-4
MF:C8H7F3O3S
MW:240.199591875076
CID:6172470
PubChem ID:165632820
Update Time:2025-07-17

methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate
    • methyl 5-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]thiophene-2-carboxylate
    • 2227642-52-4
    • EN300-1959402
    • Inchi: 1S/C8H7F3O3S/c1-14-7(13)5-3-2-4(15-5)6(12)8(9,10)11/h2-3,6,12H,1H3/t6-/m1/s1
    • InChI Key: RSYAJFSWJUCZJF-ZCFIWIBFSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1[C@H](C(F)(F)F)O

Computed Properties

  • Exact Mass: 240.00679974g/mol
  • Monoisotopic Mass: 240.00679974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.8Ų

methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate Pricemore >>

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Additional information on methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate

Comprehensive Overview of Methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate (CAS No. 2227642-52-4)

Methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate (CAS No. 2227642-52-4) is a high-value chiral intermediate widely used in pharmaceutical synthesis and specialty chemical applications. This compound belongs to the class of fluorinated thiophene derivatives, which have gained significant attention in recent years due to their unique physicochemical properties and biological activities. The presence of both trifluoromethyl and hydroxyethyl groups on the thiophene ring makes this molecule particularly interesting for drug discovery and material science applications.

The compound's structural features, including its stereocenter at the 1-position and electron-withdrawing trifluoromethyl group, contribute to its versatility in asymmetric synthesis. Researchers have explored its potential as a building block for protease inhibitors, kinase modulators, and other bioactive molecules. The methyl ester functionality provides an excellent handle for further derivatization, making it valuable for combinatorial chemistry approaches.

Recent studies highlight the growing importance of fluorinated heterocycles in medicinal chemistry, with particular emphasis on their improved metabolic stability and membrane permeability. As a thiophene-based fluorinated compound, this material addresses several current research trends, including the development of PET imaging agents and targeted therapeutics. Its chiral purity (typically >98% ee) makes it especially valuable for enantioselective synthesis.

From a synthetic chemistry perspective, methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate serves as a key intermediate in the preparation of various biaryl systems through cross-coupling reactions. The thiophene ring can participate in diverse transformations, including halogenation, metalation, and cycloaddition reactions. These properties have made it a subject of interest in the development of organic electronic materials and liquid crystal compounds.

The compound's stability profile allows for convenient handling under standard laboratory conditions. It typically appears as a white to off-white crystalline solid with good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. These characteristics facilitate its use in multistep synthetic sequences without requiring specialized equipment or conditions.

Quality control of CAS No. 2227642-52-4 typically involves HPLC analysis to verify chemical purity (>97%) and chiral HPLC to confirm enantiomeric excess. Advanced characterization techniques including 1H/13C NMR, HRMS, and X-ray crystallography have been employed to fully characterize this compound. Such rigorous quality standards ensure its reliability for research and development applications.

In the context of green chemistry initiatives, recent efforts have focused on developing more sustainable routes to this valuable building block. Alternative synthetic approaches employing biocatalysis and flow chemistry have shown promise for reducing environmental impact while maintaining high stereoselectivity and yield. These innovations align with the pharmaceutical industry's growing emphasis on process intensification and atom economy.

The commercial availability of methyl 5-(1S)-2,2,2-trifluoro-1-hydroxyethylthiophene-2-carboxylate has expanded in recent years to meet growing demand from both academic and industrial researchers. Current applications span multiple therapeutic areas including central nervous system disorders, inflammatory diseases, and metabolic conditions. Its unique combination of fluorine atoms and heterocyclic scaffold continues to inspire novel drug design strategies.

Future research directions for this compound class may explore its potential in protein degradation technologies such as PROTACs, as well as its utility in covalent inhibitor design. The compound's modular structure lends itself well to these emerging areas of medicinal chemistry. Additionally, its photophysical properties warrant investigation for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

For researchers working with CAS 2227642-52-4, proper storage recommendations include protection from moisture at temperatures between 2-8°C under inert atmosphere. Standard handling precautions for laboratory chemicals should be observed, with particular attention to avoiding prolonged exposure to strong acids or bases that might affect the ester functionality or stereochemical integrity of the molecule.

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